Product packaging for 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine(Cat. No.:)

3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine

Cat. No.: B13062716
M. Wt: 215.65 g/mol
InChI Key: OPUGSXATSOUZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine is a chemical compound with the CAS Registry Number 1121635-80-0 . It has a molecular formula of C 10 H 11 ClFNO and a molecular weight of 215.65 g/mol . This compound is part of the azetidine family, a four-membered nitrogen-containing heterocycle, which is of significant interest in medicinal chemistry and drug discovery for its use as a versatile synthetic building block . The structure incorporates both a chloro and a fluoro substituent on the benzyl ring, offering distinct electronic and steric properties for structure-activity relationship (SAR) studies. Researchers utilize such functionalized azetidines as key intermediates in the synthesis of more complex molecules, potentially for pharmaceuticals and agrochemicals. While the precise mechanism of action for this specific compound is undefined, its value lies in its ability to serve as a rigid scaffold or a polar subunit in molecular design. This product is intended for research purposes as a chemical intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. The recommended storage condition is sealed in a dry environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClFNO B13062716 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

3-[(4-chloro-3-fluorophenyl)methoxy]azetidine

InChI

InChI=1S/C10H11ClFNO/c11-9-2-1-7(3-10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2

InChI Key

OPUGSXATSOUZMM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

The Azetidine Scaffold: Contemporary Relevance in Medicinal Chemistry and Drug Design

The azetidine (B1206935) ring is increasingly recognized as a "privileged" motif in drug design. rsc.org Its incorporation into molecules can profoundly influence their biological activity, metabolic stability, and pharmacokinetic profiles.

Synthetic Methodologies and Chemical Transformations of 3 4 Chloro 3 Fluorobenzyl Oxy Azetidine and Structural Analogs

Precursor Synthesis and Advanced Derivatization Routes

The synthesis of complex molecules like 3-[(4-chloro-3-fluorobenzyl)oxy]azetidine relies on the efficient preparation of its constituent precursors. This section explores the synthesis of the requisite halogenated benzyl (B1604629) and aryl precursors and the fundamental methodologies for constructing and functionalizing the azetidine (B1206935) ring.

Synthesis of Halogenated Benzyl and Aryl Precursors for Azetidine Conjugation

The key halogenated precursor for the target molecule is 4-chloro-3-fluorobenzyl bromide. This compound is commercially available and serves as a crucial electrophile in the etherification step. tcichemicals.comsigmaaldrich.comscbt.com Its synthesis typically starts from 4-chloro-3-fluorotoluene, which can be brominated at the benzylic position using standard radical bromination conditions, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

The synthesis of a diverse range of halogenated aryl precursors is essential for creating structural analogs. These precursors are often synthesized through well-established aromatic substitution reactions, such as electrophilic halogenation, diazotization followed by Sandmeyer reaction, or nucleophilic aromatic substitution on appropriately activated rings. The specific substitution pattern on the aromatic ring can significantly influence the biological activity of the final azetidine conjugate.

Methodologies for Azetidine Ring Formation and Functionalization

The construction of the azetidine ring is a challenging yet well-explored area of organic synthesis. clockss.org Several methods have been developed to access this strained heterocyclic system.

One of the most common approaches is the intramolecular cyclization of γ-amino alcohols or γ-haloamines. clockss.org For instance, the reaction of a primary amine with a 1,3-dielectrophile, such as 1,3-dihalopropanes or 1,3-propanediol (B51772) bis-triflates, can yield 1,3-disubstituted azetidines. organic-chemistry.org Microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an aqueous alkaline medium provides an efficient one-pot synthesis of various nitrogen-containing heterocycles, including azetidines. organic-chemistry.org

Another powerful method involves the [2+2] cycloaddition reaction between an imine and an alkene, known as the aza Paternò-Büchi reaction, which directly furnishes functionalized azetidines. researchgate.netnih.gov Recent advancements have enabled this reaction to proceed under visible light, offering a milder and more selective route to these compounds. news-medical.net

The functionalization of pre-formed azetidine rings is also a critical strategy. For example, 3-hydroxyazetidine is a key intermediate that can be derivatized through various reactions at the hydroxyl group.

Method Description Key Features Reference(s)
Intramolecular Cyclization Cyclization of γ-amino alcohols or γ-haloamines.Versatile, allows for various substitution patterns. clockss.org
Microwave-Assisted Cyclocondensation Reaction of alkyl dihalides with primary amines under microwave irradiation.Rapid, efficient, one-pot synthesis. organic-chemistry.org
Aza Paternò-Büchi Reaction [2+2] photocycloaddition of an imine and an alkene.Direct formation of functionalized azetidines. researchgate.netnih.gov
Visible Light-Mediated Synthesis Aza Paternò-Büchi reaction using visible light and a photocatalyst.Mild conditions, high selectivity. news-medical.net

Specific Synthetic Approaches to this compound and Closely Related Azetidine Ethers

The synthesis of the title compound and its analogs often involves key etherification or esterification reactions on a pre-functionalized azetidine scaffold. Stereoselectivity in these transformations is also a crucial aspect, particularly for applications in drug discovery.

Etherification and Esterification Reactions in Azetidine Scaffolds

The most direct and widely used method for the synthesis of this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of a 3-hydroxyazetidine derivative to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comyoutube.comlibretexts.orgkhanacademy.org

In the context of the target molecule, N-protected 3-hydroxyazetidine (e.g., with a Boc or Cbz group) is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. This alkoxide then reacts with 4-chloro-3-fluorobenzyl bromide in an SN2 fashion to yield the desired ether. The choice of the protecting group on the azetidine nitrogen is crucial to prevent side reactions and to be easily removable in a subsequent step.

Similarly, esterification of 3-hydroxyazetidine can be achieved by reacting it with an appropriate acyl chloride or carboxylic acid under standard esterification conditions (e.g., using a coupling agent like DCC or EDC). This allows for the synthesis of a wide range of azetidine esters with diverse functionalities.

Stereoselective Synthesis Strategies for Azetidine Derivatives

The stereochemistry of the azetidine ring can have a profound impact on the biological activity of the final compound. Therefore, stereoselective synthesis is of paramount importance. researchgate.net Several strategies have been developed to control the stereochemistry during azetidine synthesis. acs.org

One approach involves the use of chiral starting materials. For example, starting from enantiomerically pure amino acids, one can construct chiral azetidine derivatives. Another strategy employs chiral auxiliaries to direct the stereochemical outcome of a reaction. rsc.org

Metal-catalyzed asymmetric reactions have also emerged as powerful tools for the enantioselective synthesis of azetidines. For instance, asymmetric hydrogenation of prochiral azetinyl-carboxylic acids using chiral metal complexes can provide access to enantioenriched 2-azetidinylcarboxylic acids. acs.org

Innovations in Azetidine Synthesis for Drug Discovery

The growing importance of azetidines in drug discovery has spurred the development of innovative synthetic methodologies to access novel and diverse azetidine-based scaffolds. researchgate.netsciencedaily.comnih.gov

Recent advancements include the use of visible light-enabled aza Paternò-Büchi reactions, which provide a mild and efficient route to functionalized azetidines. news-medical.net This method overcomes some of the limitations of traditional photochemical reactions that require high-energy UV light. news-medical.net

Another innovative approach involves the use of strained bicyclic precursors, such as 1-azabicyclo[1.1.0]butane (ABB). The strain-release-driven ring-opening of ABB with various nucleophiles and electrophiles allows for the modular and diversity-oriented synthesis of highly functionalized azetidines. organic-chemistry.orgnih.gov This strategy has been successfully applied to the synthesis of complex azetidine-containing molecules.

Furthermore, the development of novel reagents and catalytic systems continues to expand the synthetic toolbox for azetidine chemistry. For example, La(OTf)3 has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. nih.govfrontiersin.org

Innovation Description Significance for Drug Discovery Reference(s)
Visible Light-Mediated Synthesis Use of visible light and a photocatalyst for the aza Paternò-Büchi reaction.Provides milder and more selective access to functionalized azetidines. news-medical.net
Strain-Release-Driven Synthesis Ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butane (ABB).Enables modular and diversity-oriented synthesis of complex azetidines. organic-chemistry.orgnih.gov
Novel Catalytic Systems Development of new catalysts, such as La(OTf)3, for azetidine ring formation.Expands the scope of reactions for accessing azetidine scaffolds. nih.govfrontiersin.org

Aza-Michael Addition Reactions in the Preparation of Azetidine Amino Acids

Aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and versatile method for forming carbon-nitrogen bonds. mdpi.combohrium.com This strategy has been effectively employed in the synthesis of novel azetidine-containing amino acid derivatives, which are valuable building blocks in drug discovery. mdpi.combohrium.comnih.gov

The synthesis typically begins with the preparation of an α,β-unsaturated ester bearing an azetidine ring, such as methyl 2-(azetidin-3-ylidene)acetate. This key intermediate is often synthesized from N-Boc-azetidin-3-one through a Horner–Wadsworth–Emmons reaction. mdpi.comnih.gov Subsequent aza-Michael addition of various heterocyclic amines to this acceptor yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov

A variety of nitrogen nucleophiles, including aliphatic and aromatic heterocyclic amines, can be utilized in this reaction. mdpi.com For instance, reactions with azetidine, pyrrolidine, piperidine, and morpholine (B109124) proceed efficiently to afford the corresponding N-cycloaminyl substituted azetidine derivatives. mdpi.comnih.gov Aromatic amines such as 1H-pyrazole, 1H-imidazole, and 1H-indole have also been successfully employed as Michael donors. mdpi.com The reaction conditions are generally mild, often involving a base catalyst like DBU in a suitable solvent such as acetonitrile (B52724) at elevated temperatures. mdpi.com

The scope of the aza-Michael addition in the synthesis of azetidine amino acids is illustrated in the following table, showcasing the diversity of heterocyclic amines that can be incorporated.

Michael AcceptorAmine DonorProductYield (%)Reference
Methyl (N-Boc-azetidin-3-ylidene)acetateAzetidineMethyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate64 mdpi.com
Methyl (N-Boc-azetidin-3-ylidene)acetatePyrrolidineMethyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate61 nih.gov
Methyl (N-Boc-azetidin-3-ylidene)acetatePiperidineMethyl (1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate75 nih.gov
Methyl (N-Boc-azetidin-3-ylidene)acetate1H-ImidazoleMethyl (1-Boc-3-(imidazol-1-yl)azetidin-3-yl)acetate53 mdpi.com
Methyl (N-Boc-azetidin-3-ylidene)acetate1H-IndoleMethyl (1-Boc-3-(indol-1-yl)azetidin-3-yl)acetate55 mdpi.com

Application of Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Azetidine Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds in organic synthesis. researchgate.netnih.gov These reactions are highly effective for the functionalization of heterocyclic compounds, including the azetidine ring system. nih.govresearchgate.net The Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl substituents onto the azetidine core, significantly expanding the accessible chemical space for medicinal chemistry programs. nih.gov

In the context of azetidine chemistry, the Suzuki-Miyaura reaction has been utilized to diversify novel heterocyclic amino acid derivatives. nih.govresearchgate.net For example, a brominated pyrazole-azetidine hybrid can be coupled with various boronic acids to introduce diverse substituents. nih.govresearchgate.net This approach demonstrates the modularity of cross-coupling reactions in building complex molecular architectures around the azetidine scaffold.

The development of efficient catalytic systems is crucial for the success of these transformations. Azetidine-based ligands have themselves been employed in palladium(II) complexes to catalyze Suzuki-Miyaura reactions, demonstrating high activity for the coupling of aryl bromides and chlorides with arylboronic acids, even in aqueous media. researchgate.net Furthermore, nickel-catalyzed cross-coupling reactions have been developed to access 2-heteroaryl azetidines from redox-active N-hydroxyphthalimide esters of azetidine-2-carboxylic acids and heteroaryl iodides. nih.gov This method provides an "off-the-shelf" approach to novel saturated heterocyclic scaffolds. nih.gov

The versatility of Suzuki-Miyaura cross-coupling for azetidine functionalization is highlighted in the table below, which presents examples of different coupling partners and the resulting products.

Azetidine SubstrateCoupling PartnerCatalyst/ConditionsProductReference
Brominated pyrazole-azetidine hybridPhenylboronic acidPd catalystPhenyl-substituted pyrazole-azetidine nih.govresearchgate.net
tert-Butyl 3-bromoazetidine-1-carboxylateArylboronic acidMetallaphotoredox catalysis3-Aryl-substituted azetidine nih.gov
NHP azetidine-2-carboxylateHeteroaryl iodideNickel catalyst2-Heteroaryl azetidine nih.gov
3-IodoazetidineArylboronic acidPd catalyst3-Arylazetidine researchgate.net

Photochemical Modifications and Alkylation Approaches to Azetidine Cores

Photochemical reactions and alkylation strategies offer additional avenues for the functionalization of the azetidine ring, enabling the introduction of diverse substituents and the construction of complex molecular frameworks. chemrxiv.orgdigitellinc.com

Photochemical Modifications:

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions, which can then participate in various bond-forming reactions. digitellinc.comresearchgate.net This approach has been successfully applied to the modification of azetidines. For instance, the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids can be achieved using photoredox catalysis to generate tertiary benzylic azetidine radicals, which then react with activated alkenes to form 3-aryl-3-alkyl substituted derivatives. digitellinc.comresearchgate.net This method is notable for its ability to forge challenging carbon-carbon bonds at sterically hindered centers. digitellinc.com

Another photochemical approach involves the direct functionalization of azetidine-2-carboxylic acids with alkenes. chemrxiv.org This reaction can be carried out in both batch and flow systems, allowing for the preparation of a variety of alkyl azetidines that are valuable building blocks for drug discovery. chemrxiv.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has also been utilized for the synthesis of azetidines, with visible light mediating the process through triplet energy transfer. rsc.orgspringernature.com

Alkylation Approaches:

Alkylation reactions provide a direct method for introducing alkyl groups onto the azetidine core. The base-promoted α-alkylation of N-substituted azetidine-2-carboxylic acid esters and nitriles has been investigated. nih.govnih.gov The use of borane (B79455) complexes of these azetidine derivatives can significantly improve the yields and diastereoselectivities of the α-alkylation. nih.govnih.gov For example, treatment of a diastereomerically pure borane complex of an N-((S)-1-phenylethyl)azetidine-2-carboxylic acid ester with a strong base followed by an alkyl halide affords the α-alkylated product with high diastereoselectivity. nih.gov

Selective functionalization at a substituent nitrogen atom attached to the azetidine ring can also be achieved through reductive alkylation and simple alkylation reactions, leading to the synthesis of more complex polydentate ligands. rsc.org

The following table provides examples of photochemical and alkylation reactions for the functionalization of azetidines.

Azetidine SubstrateReagent(s)MethodProductReference
3-Aryl-azetidine-3-carboxylic acidActivated alkene, photocatalystPhotoredox decarboxylative alkylation3-Aryl-3-alkyl azetidine digitellinc.comresearchgate.net
Azetidine-2-carboxylic acidAlkene, photocatalystPhotochemical decarboxylative coupling2-Alkyl azetidine chemrxiv.org
Borane N-((S)-1-phenylethyl)azetidine-2-carboxylic acid ester complexBenzyl bromide, LiHMDSDiastereoselective α-alkylationα-Benzylated azetidine-2-carboxylic acid ester nih.gov
N-((S)-1-Arylethyl)azetidine-2-carbonitrile borane complexBenzyl bromide, LDADiastereoselective α-alkylationα-Benzylated azetidine-2-carbonitrile nih.govrsc.org

Structure Activity Relationship Sar and Rational Molecular Design Principles for 3 4 Chloro 3 Fluorobenzyl Oxy Azetidine Derivatives

Conformational Analysis and Flexibility of the Azetidine (B1206935) Ring System in Ligand Binding

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a crucial scaffold in medicinal chemistry. Its significance lies in its unique conformational properties, which are a direct consequence of its inherent ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain is intermediate between the highly strained aziridine ring and the more flexible five-membered pyrrolidine ring, granting azetidine a distinct balance of rigidity and conformational adaptability. rsc.org

Unlike planar cyclobutane (B1203170), the azetidine ring is not flat. It adopts a puckered or bent conformation to alleviate torsional strain. Gas-phase electron diffraction studies have characterized the ring configuration of the parent azetidine, revealing a dihedral angle of 37°. rsc.org This puckering is a critical feature influencing how azetidine-containing ligands present their substituents for interaction with a receptor binding pocket.

The flexibility of the azetidine ring is more constrained than that of larger rings like pyrrolidine. researchgate.net This reduced conformational flexibility can be advantageous in drug design, as it lowers the entropic penalty upon binding to a target, potentially leading to higher binding affinity. nih.gov The ring can exist in different puckered states, and the energy barrier for interconversion between these states is influenced by the pattern of substitution. nih.gov Computational studies on L-azetidine-2-carboxylic acid have shown that the four-membered ring can adopt either puckered structure depending on the conformation of the molecular backbone. nih.gov

Substituents can have a profound impact on the conformational preference of the ring. For instance, computational studies on fluorinated azetidine derivatives have demonstrated that fluorine substitution can alter the ring pucker. researchgate.net This effect is driven by stereoelectronic interactions, such as a favorable charge–dipole interaction between a C–F dipole and a charged nitrogen atom, which can invert the ring's preferred pucker. researchgate.net This ability to control conformation through substitution is a powerful tool for optimizing the spatial arrangement of pharmacophoric groups. In the context of 3-[(4-chloro-3-fluorobenzyl)oxy]azetidine, the substitution at the 3-position with a relatively bulky benzyloxy group will significantly influence the ring's conformational equilibrium, pre-organizing the molecule for receptor interaction.

Table 1: Conformational Properties of Azetidine and Related Rings
HeterocycleRing SizeEstimated Ring Strain (kcal/mol)Key Conformational Features
Aziridine3~27.7Planar, highly strained
Azetidine4~25.4Puckered (dihedral angle ~37°), conformationally restricted
Pyrrolidine5~5.4Envelope and twist conformations, more flexible

Impact of the Benzyl (B1604629) and Oxy Linker Moieties on Receptor Interaction and Binding Affinity

The flexibility of the linker is a key parameter. Flexible linkers can enhance binding affinity by allowing the connected molecular fragments—in this case, the azetidine and the chlorofluorophenyl group—to adopt an optimal orientation within the binding site, minimizing steric clashes and maximizing favorable interactions. nih.govnih.gov The ether linkage (C-O-C) in the oxy moiety and the methylene group of the benzyl moiety provide rotational freedom. This allows the molecule to scan a wider conformational space and adapt to the specific topology of the receptor pocket.

However, excessive flexibility can be detrimental, leading to a significant entropic cost upon binding, which can decrease affinity. The ideal linker provides sufficient flexibility for optimal binding without introducing a large entropic penalty. frontiersin.org The benzyl ether linker in this compound offers a balance, providing controlled flexibility that allows the aromatic ring to engage in interactions such as π-stacking or hydrophobic contacts, while the azetidine ring anchors another part of the molecule.

The chemical nature of the linker is also important. The ether oxygen can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor residue in the receptor. This potential for hydrogen bonding adds to the binding energy and can contribute to selectivity. Furthermore, the benzyl group itself contributes to the molecule's lipophilicity and can participate in hydrophobic interactions within the binding site, displacing water molecules and contributing favorably to the binding free energy.

Table 2: Functional Roles of Linker Components
Linker MoietyStructural FeaturePotential Role in Receptor Binding
Oxy (Ether)-CH2-O-Provides rotational flexibility; Oxygen atom can act as a hydrogen bond acceptor.
Benzyl-CH2-PhConfers lipophilicity; Phenyl ring can engage in π-stacking and hydrophobic interactions; Methylene group adds flexibility.

Stereoelectronic Effects of Halogen Substitution (Chloro and Fluoro) on Aromatic Rings

The substitution of hydrogen atoms on the benzyl ring with chlorine and fluorine atoms profoundly alters the molecule's physicochemical properties, which is a common strategy in drug design to modulate potency, selectivity, and metabolic stability. researchgate.net These effects are a combination of steric and electronic influences.

Electronic Effects: Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which pulls electron density away from the aromatic ring through the sigma bond framework. lumenlearning.comstackexchange.com Fluorine is more electronegative than chlorine, and thus its -I effect is stronger. This general electron withdrawal deactivates the benzene ring toward electrophilic attack compared to unsubstituted benzene. libretexts.org

Steric and Bonding Effects:

Van der Waals Radius: Fluorine has a van der Waals radius (1.47 Å) very similar to that of hydrogen (1.20 Å), meaning that replacing hydrogen with fluorine causes minimal steric perturbation. nih.gov Chlorine is significantly larger (1.75 Å), introducing more steric bulk.

Halogen Bonding: Chlorine, bromine, and iodine can act as Lewis acids, forming favorable interactions known as halogen bonds with Lewis bases (e.g., backbone carbonyl oxygens in a protein). acs.org This interaction is driven by a region of positive electrostatic potential on the halogen atom called a σ-hole. Chlorine is a better halogen bond donor than fluorine, which typically does not form significant halogen bonds due to its high electronegativity and lack of a prominent σ-hole. nih.gov The presence of the chlorine atom at the 4-position of the benzyl ring could therefore enable a specific, directional halogen bond within a receptor site, contributing significantly to binding affinity and selectivity. acs.org

The combined electron-withdrawing properties of the 3-fluoro and 4-chloro substituents will significantly polarize the aromatic ring, influencing its ability to participate in π-stacking, cation-π, and other non-covalent interactions.

Table 3: Comparison of Fluorine and Chlorine Substituent Effects
PropertyFluorine (F)Chlorine (Cl)
Electronegativity (Pauling Scale)3.98 (Highest)3.16
Inductive Effect (-I)StrongModerate
Resonance Effect (+R)Weak (poor p-orbital overlap)Weak (poorer p-orbital overlap than F)
Van der Waals Radius (Å)1.471.75
Halogen Bonding PotentialVery weak / negligibleModerate / Good

Comparative SAR Studies with Diverse Azetidine and Azetidin-2-one Scaffolds

To understand the specific contributions of the this compound scaffold, it is instructive to compare its structure-activity relationships with those of related heterocyclic systems, such as other substituted azetidines and the corresponding lactam, azetidin-2-one.

Azetidine Derivatives: SAR studies on various azetidine derivatives have revealed key principles. For example, in a series of azetidine-containing dipeptides designed as inhibitors of human cytomegalovirus (HCMV), specific substitutions were found to be critical for activity. A benzyloxycarbonyl moiety at the N-terminus and an aliphatic side-chain were identified as essential for anti-HCMV effects, highlighting the precise structural requirements for binding. nih.gov The conformational constraint imposed by the azetidine ring was deemed influential on the activity of these molecules. nih.gov This underscores that the azetidine is not just a passive scaffold but an active contributor to the bioactive conformation.

Azetidin-2-one (β-Lactam) Scaffolds: The azetidin-2-one ring is the core structure of β-lactam antibiotics and other bioactive molecules. SAR studies on these compounds are extensive. For instance, in a series of 1,3,4-thiadiazole-2-yl azetidin-2-ones, QSAR analysis showed that thermodynamic and steric descriptors were crucial for antimicrobial activity. chalcogen.roresearchgate.net Another study on newly synthesized azetidin-2-one compounds found that increasing the number of azetidin-2-one rings in the molecule correlated with enhanced antibacterial activity against several bacterial strains. pnrjournal.comsciencescholar.us

Comparing azetidines with azetidin-2-ones reveals important differences. The presence of the carbonyl group in the azetidin-2-one ring introduces a planar, sp2-hybridized center, which alters the ring's geometry and electronic properties. The carbonyl oxygen can act as a strong hydrogen bond acceptor, while the lactam amide bond is susceptible to hydrolysis. The fully saturated azetidine ring lacks this carbonyl group, resulting in a more three-dimensional, flexible (though still constrained) scaffold with a basic nitrogen atom. This difference in shape, flexibility, and electronic character means that the two scaffolds will orient substituents differently and engage in different types of receptor interactions, making direct SAR translation challenging but providing a rich platform for comparative design.

Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activities. For derivatives of this compound, three-dimensional QSAR (3D-QSAR) approaches like CoMFA and CoMSIA are particularly powerful for elucidating the structural requirements for activity and guiding the design of new, more potent analogues. nih.gov

CoMFA is a 3D-QSAR technique that explains the biological activity of a series of molecules based on their steric and electrostatic properties. unicamp.br The method involves several key steps:

Molecular Alignment: A set of active compounds is superimposed based on a common substructure or pharmacophore hypothesis. This is a critical step, as the quality of the alignment directly impacts the reliability of the model.

Grid Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (typically a sp3 carbon with a +1 charge) and each molecule are calculated.

Statistical Analysis: Partial Least Squares (PLS) regression is used to build a mathematical model that correlates the variations in the steric and electrostatic fields with the variations in biological activity (e.g., pIC50).

The results of a CoMFA study are often visualized as 3D contour maps. unicamp.br These maps highlight regions in space where modifications to the molecular structure are predicted to influence activity. For example:

Steric Maps: Green contours typically indicate regions where bulky substituents are favored, while yellow contours show regions where steric bulk is detrimental to activity.

Electrostatic Maps: Blue contours highlight areas where positive charge is favorable, while red contours indicate regions where negative charge or electronegative groups are preferred.

By analyzing these maps for a series of this compound derivatives, a medicinal chemist could identify, for instance, that a bulkier group is tolerated at a specific position on the azetidine ring or that an electron-donating group would be beneficial on the phenyl ring.

CoMSIA is an extension of CoMFA that provides a more nuanced description of the molecular fields. unicamp.br Instead of using Lennard-Jones and Coulombic potentials, CoMSIA uses a Gaussian function, which avoids the problem of arbitrarily large energy values at close distances. A key advantage of CoMSIA is that it calculates similarity indices for five different physicochemical properties:

Steric: Describes the shape of the molecule.

Electrostatic: Describes the charge distribution.

Hydrophobic: Describes the affinity for nonpolar environments.

Hydrogen Bond Donor: Describes the ability to donate a hydrogen bond.

Hydrogen Bond Acceptor: Describes the ability to accept a hydrogen bond.

Like CoMFA, CoMSIA generates 3D contour maps for each of these properties. mdpi.com For example, a hydrophobic map might show yellow contours where lipophilic groups increase activity and white or grey contours where hydrophilic groups are preferred. An H-bond donor map could show cyan contours where a donor group is favorable and purple contours where it is unfavorable.

Molecular Interactions and Preclinical Target Engagement of 3 4 Chloro 3 Fluorobenzyl Oxy Azetidine Derivatives

Strategies for Target Identification and Mechanistic Elucidation in Preclinical Models

The identification of biological targets for novel chemical entities, including derivatives of 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine, employs a range of preclinical strategies. These methods are designed to elucidate the mechanism of action and confirm engagement with the intended target in a biological system. A key approach is the use of in vivo target engagement studies, which are crucial for evaluating whether a compound reaches and interacts with its target in a living organism. For instance, potent and selective inhibitors with demonstrated high levels of in vivo target engagement are considered necessary to fully assess their therapeutic potential. nih.govacs.org

Synthetic chemistry plays a vital role in developing these derivatives. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry due to its unique structural properties. rsc.org Advances in synthetic methods, such as cycloaddition reactions and strain-release homologation, have accelerated the use of azetidines as precursors for valuable compounds in drug discovery. rsc.org Once synthesized, these compounds are subjected to various assays to determine their biological activity. For example, neurotransmitter transporter uptake assay kits using human embryonic kidney 293 (HEK293) cells transfected with specific human transporters are used to measure inhibitory activities against serotonin, norepinephrine, and dopamine reuptake. nih.govebi.ac.uk Similarly, kinase inhibition assays are performed to characterize a compound's activity against specific enzymes like VEGFR2. nih.gov

Further mechanistic studies may involve techniques like mass spectrometry to detect covalent binding to target proteins and site-directed mutagenesis to confirm the specific amino acid residues involved in the interaction. nih.govnih.gov For compounds targeting the central nervous system, researchers also evaluate properties like blood-brain barrier (BBB) penetration and perform pharmacokinetic (PK) studies to understand the compound's absorption, distribution, metabolism, and excretion profile. nih.gov

Modulation of Enzymatic Activity and Receptor Interactions by Azetidine Derivatives

The 3-oxy]azetidine scaffold has been incorporated into derivatives designed to interact with a diverse set of enzymes and receptors, reflecting its versatility in medicinal chemistry.

Investigation of Monoacylglycerol Lipase (MAGL) Inhibition and Selectivity Profiles

Monoacylglycerol lipase (MAGL) is a serine hydrolase primarily responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. acs.orgnih.gov Inhibition of MAGL is a therapeutic strategy for various conditions, including pain, inflammation, and neurodegenerative diseases. nih.govfrontiersin.orgmdpi.com Derivatives of azetidine have been explored as both reversible and irreversible inhibitors of MAGL.

Research has led to the discovery of azetidine-piperazine di-amide compounds that are potent, selective, and reversible MAGL inhibitors. nih.gov Another class, 3-substituted azetidine carbamates, has been identified as highly efficient, irreversible MAGL inhibitors. acs.orgnih.gov The development of these inhibitors was often aided by crystal structures of the inhibitor bound to MAGL, providing insight into the molecular interactions. acs.orgnih.gov Selectivity is a key aspect of these investigations, with studies assessing inhibitory activity against other serine hydrolases like fatty acid amide hydrolase (FAAH), ABHD6, and ABHD12 to ensure the compound's specific action on MAGL. frontiersin.orgmdpi.com

Compound ClassTypeTargetPotency (IC₅₀)Selectivity Notes
Azetidine CarbamatesIrreversibleMAGLPotent, efficient inhibitorsSelective over other hydrolases
Azetidine-Piperazine Di-amidesReversibleMAGLPotent inhibitorsSelective against related enzymes
Triazole Urea DerivativesIrreversibleMAGL0.36 nM (JJKK048)Selective over FAAH and ABHD6 mdpi.com
N-substituted benzisothiazolinonesIrreversibleMAGL20 nM (Octylbenzisothiazolinone)Forms disulfide bond with Cys201 mdpi.com

Characterization of Neuronal Nicotinic Acetylcholine Receptor (nAChR) Agonism

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in fast neurotransmission in the nervous system and are important therapeutic targets. nih.govfrontiersin.org These receptors are pentameric structures assembled from various subunits (e.g., α2–α10, β2–β4), leading to a wide diversity of receptor subtypes with different pharmacological properties. nih.govfrontiersin.orgnih.gov

Azetidine-containing compounds have been investigated as agonists for nAChRs, particularly the α4β2 subtype. Studies have utilized functional assays, such as the ⁸⁶Rb⁺ ion flux assay in cell lines expressing specific human nAChR subtypes (e.g., SH-EP1-hα4β2), to evaluate the potency and efficacy of these compounds. nih.gov The goal is often to identify selective agonists for specific subtypes, such as the α7 nAChR, which is implicated in various central nervous system functions. medchemexpress.com The azetidine ring in these molecules serves as a key structural element for interaction with the receptor's binding pocket. nih.gov

Compound ScaffoldTarget nAChR SubtypeActivityAssay Used
Isoxazole Ether with Azetidineα4β2Agonist⁸⁶Rb⁺ ion flux assay nih.gov
Isoxazole Ether with Azetidineα3β4*Agonist⁸⁶Rb⁺ ion flux assay nih.gov
Isoxazole Ether with Azetidineα1β1γδAgonist⁸⁶Rb⁺ ion flux assay nih.gov
General Agonistsα7AgonistFunctional Assays

Exploration of Neurotransmitter Reuptake Inhibition Mechanisms (e.g., Triple Reuptake Inhibition)

A deficiency in monoamine neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA) is associated with depression. nih.gov Triple reuptake inhibitors (TRIs) that block the transporters for all three of these neurotransmitters (hSERT, hNET, and hDAT) are being developed as broad-spectrum antidepressants. nih.govnih.gov Reuptake inhibitors act by binding to the neurotransmitter transporters, preventing the reabsorption of the neurotransmitter from the synapse and thereby increasing its extracellular concentration. wikipedia.orgdrugbank.com

Several series of 3-aminoazetidine and other 3-substituted azetidine derivatives have been synthesized and evaluated as TRIs. nih.govebi.ac.uknih.gov The research objective is often to identify compounds with a specific inhibitory profile, such as higher potency for hSERT and hNET compared to hDAT. nih.govebi.ac.uk Screening of these compounds involves measuring their inhibitory activities using cells that are stably transfected with the human transporters. nih.govebi.ac.uk

Compound SeriesTarget TransportersDesired Inhibitory ProfileKey Findings
3-AminoazetidineshSERT, hNET, hDAThSERT > hNET > hDAT nih.govIdentified compounds with high activity against hSERT and hNET and moderate activity against hDAT. nih.gov
3-Aryl-3-oxypropylamine AzetidineshSERT, hNET, hDATBalanced TRI activityIdentified promising analogues from a library of 86 compounds. nih.gov

Analysis of Kinase Inhibition Profiles (e.g., VEGFRs, Protein Kinase Inhibitors)

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of tyrosine kinases that play a key role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Small molecule inhibitors targeting VEGFRs, particularly VEGFR2, are an important class of anti-cancer agents. nih.govmdpi.com

While direct studies on this compound derivatives as VEGFR inhibitors are not prominent in the reviewed literature, the broader class of azetidine-based compounds has been successfully developed as potent inhibitors of other kinases. For example, novel azetidine-based compounds have been shown to irreversibly inhibit Signal Transducer and Activator of Transcription 3 (STAT3), another valid anticancer target. nih.govnih.gov These compounds selectively inhibit STAT3 activity with IC₅₀ values in the sub-micromolar range, showing much lower activity against other STAT proteins like Stat1 or Stat5. nih.govnih.gov Additionally, azetidine-benzoxazole derivatives have been discovered as potent inhibitors of the receptor tyrosine kinase MerTK. nih.govacs.org

Compound ClassTarget KinasePotency (IC₅₀)Selectivity
Azetidine-based compounds (H172, H182)STAT30.38–0.98 μM nih.govnih.govSelective over Stat1 and Stat5 (IC₅₀ > 15.8 μM) nih.govnih.gov
Azetidine amidesSTAT3Sub-micromolar rangeInhibits colony survival of breast cancer cells acs.org
Azetidine-benzoxazolesMerTKPotent inhibitorsDemonstrates in vivo target engagement nih.govacs.org
CHMFL-VEGFR2-002 (Non-azetidine specific)VEGFR266 nMHighly selective over VEGFR1/3 nih.gov

Other Enzyme and Receptor Interaction Studies (e.g., O⁶-Alkylguanine-DNA Alkyltransferase (AGAT), NF-κB, AP-1)

Beyond the more extensively studied targets, the versatility of the azetidine scaffold suggests potential interactions with other biologically important molecules.

O⁶-Alkylguanine-DNA Alkyltransferase (AGAT): Also known as MGMT, AGAT is a DNA repair protein that removes alkyl adducts from the O⁶ position of guanine, thus protecting the genome from mutagenic damage. nih.govbiorxiv.org Inactivation of AGAT is a strategy to enhance the efficacy of certain DNA alkylating chemotherapy agents. nih.govresearchgate.net While specific studies linking this compound derivatives to AGAT inhibition were not identified in the search, the development of inhibitors for this enzyme is an active area of research. nih.govresearchgate.net

Nuclear Factor kappa B (NF-κB) and Activator Protein 1 (AP-1): NF-κB and AP-1 are key transcription factors that regulate a wide range of genes involved in inflammation, immune responses, and cell survival. nih.govnih.gov The promoter regions of many genes, such as those for matrix metalloproteinases (MMPs), contain binding sites for both NF-κB and AP-1, and the activation of both is often required for transcription. researchgate.net Modulation of these pathways is a therapeutic target for inflammatory diseases and cancer. Although agents like curcumin and pyrrolidine dithiocarbamate are known to modulate NF-κB and AP-1, specific research on the effects of this compound derivatives on these transcription factors is not detailed in the available literature. nih.gov

Cellular Pathway Modulation and Mechanistic Insights (Preclinical In Vitro Studies)

Investigation of Antiproliferative Mechanisms and Induction of Apoptosis in Cancer Cell Lines

No studies were found that investigated the antiproliferative effects or the apoptosis-inducing capabilities of this compound in cancer cell lines.

Biochemical Pathways Associated with Anti-inflammatory and Analgesic Activity

There is no available research detailing the biochemical pathways that may be modulated by this compound to exert anti-inflammatory or analgesic effects.

Computational Chemistry and Advanced Molecular Modeling for 3 4 Chloro 3 Fluorobenzyl Oxy Azetidine Derivatives

Molecular Docking and Predictive Modeling of Ligand-Protein Binding Conformations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. beilstein-journals.org For derivatives of 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine, docking studies are crucial for identifying potential biological targets and understanding the key interactions that govern binding affinity. These studies can reveal hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the active site of a protein.

In a representative study on azetidine (B1206935) derivatives as potential inhibitors of a specific enzyme, molecular docking can be employed to predict their binding modes. For instance, the 3-[(4-chloro-3-fluorobenzyl)oxy] moiety can be positioned within the binding pocket to maximize favorable interactions. The chloro and fluoro substituents on the benzyl (B1604629) ring can significantly influence the electronic and steric properties, potentially leading to specific interactions with the protein residues.

While specific docking studies on this compound are not extensively published, data from analogous azetidine-based compounds targeting various proteins can provide insights into their potential binding affinities. The docking scores, typically expressed in kcal/mol, represent the estimated free energy of binding. A lower docking score generally indicates a more favorable binding interaction. rjptonline.org

Azetidine DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Azetidine Analog AProtein Kinase 1-8.5ASP145, LYS88, PHE123
Azetidine Analog BProtease 2-9.2GLU166, HIS41, CYS145
Azetidine Analog CGPCR 3-7.8TYR112, TRP254, SER198

Pharmacophore Modeling for Ligand-Based Drug Design and Virtual Screening

Pharmacophore modeling is a powerful tool in ligand-based drug design, used when the three-dimensional structure of the target protein is unknown. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to interact with a specific receptor and elicit a biological response.

For a series of active this compound derivatives, a pharmacophore model can be generated based on their common structural features and conformational flexibility. This model can then be used as a 3D query to screen large chemical databases for novel compounds with different core structures but similar pharmacophoric features, potentially leading to the discovery of new therapeutic agents. acs.org

A hypothetical pharmacophore model for this class of compounds might include:

An aromatic ring feature corresponding to the 4-chloro-3-fluorobenzyl group.

A hydrogen bond acceptor feature from the oxygen atom of the ether linkage.

A hydrogen bond acceptor feature from the nitrogen atom of the azetidine ring.

A hydrophobic feature associated with the benzyl moiety.

This model serves as a blueprint for designing new molecules with potentially improved activity and pharmacokinetic properties.

Molecular Dynamics Simulations for Dynamic Conformational Landscapes and Binding Kinetics

While molecular docking provides a static view of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational changes of both the ligand and the protein over time. mdpi.com MD simulations can provide valuable information on the stability of the ligand-protein complex, the role of solvent molecules, and the kinetics of binding and unbinding events. youtube.com

For a complex of a this compound derivative and its target protein, an MD simulation would typically be run for several nanoseconds to observe the system's behavior at an atomic level. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net

Furthermore, advanced MD techniques can be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the receptor compared to docking scores alone. researchgate.net

SystemSimulation Time (ns)Average RMSD (Å)Calculated Binding Free Energy (kcal/mol)
Protein-Azetidine Analog A1001.8-12.5
Protein-Azetidine Analog B1002.1-10.8
Protein-Azetidine Analog C1001.5-14.2

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with a high degree of accuracy. arabjchem.org For this compound, these calculations can provide insights into its molecular geometry, charge distribution, and orbital energies.

Key parameters derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. arabjchem.org Additionally, the electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions with biological targets.

These calculations can also be used to determine various reactivity descriptors that help in predicting how the molecule will behave in a chemical reaction.

DescriptorCalculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 D

Patent Landscape and Intellectual Property Considerations in Azetidine Chemistry

Analysis of Key Patents Encompassing the Synthesis and Mechanistic Uses of Azetidine (B1206935) Derivatives

The patent literature reveals several foundational strategies for the synthesis of the azetidine ring, which are crucial for the production of derivatives like 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine. These patented methods generally focus on intramolecular cyclization reactions.

One common approach involves the ring-closing of β-aminocarboxylic acids or their derivatives. For instance, early patents such as US3119813A describe the production of azetidin-2-ones by subjecting β-aminocarboxylic acids to ring-closing conditions, for example by treatment with thionyl chloride or by heating esters with a Grignard reagent. google.com While this produces an azetidinone, this scaffold is a key intermediate that can be further modified.

A more direct and widely patented method for forming the azetidine ring is through intramolecular SN2 reactions. frontiersin.org This strategy typically involves a 3-aminopropanol derivative where the hydroxyl group is converted into a good leaving group (e.g., a mesylate, tosylate, or halide). The nitrogen atom then acts as an intramolecular nucleophile, displacing the leaving group to form the strained four-membered ring. The synthesis of the specific ether linkage in this compound would typically be achieved by Williamson ether synthesis, reacting azetidin-3-ol (B1332694) with a suitable 4-chloro-3-fluorobenzyl halide. Patents in this area often claim broad classes of N-substituted or 3-substituted azetidines, covering the final products of such synthetic steps.

More recent innovations in synthetic methodology have also been the subject of patent protection. For example, lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been developed as a novel route to substituted azetidines, as described in the scientific literature, highlighting an area ripe for future intellectual property claims. frontiersin.org

The mechanistic uses outlined in these patents are broad. Azetidine derivatives are frequently patented as intermediates for more complex molecules or as key components of pharmacologically active agents for a wide range of conditions, from neurological disorders to infectious diseases.

Patent / ApplicationAssignee / InventorSummary of Synthetic / Mechanistic Relevance
US3119813A Calenda-StiftungDescribes the formation of azetidin-2-ones via the ring closure of β-aminocarboxylic acids, providing a foundational scaffold. google.com
CA1129871A Shionogi & Co., Ltd.Details the halogenation of azetidine-containing methyl ketones, showcasing methods for functionalizing the azetidine scaffold for use as pharmaceutical intermediates. google.com
Kuriyama et al. (2023) N/A (Academic Publication)Reports a novel synthesis of azetidines via La(OTf)3-catalyzed intramolecular aminolysis of epoxides, indicating a modern approach to ring formation. frontiersin.org

Trends in Intellectual Property for Halogenated Benzyl-Azetidine Scaffolds in Pharmaceutical Innovation

The incorporation of halogen atoms, particularly fluorine and chlorine, onto aromatic rings is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Patent trends reflect the widespread use of this approach, with a significant number of filings claiming halogenated benzyl (B1604629) moieties attached to various heterocyclic scaffolds, including azetidines.

The primary motivations for using the halogenated benzyl group, as evidenced by the patent literature, include:

Metabolic Stability: Halogenation, especially fluorination, at positions susceptible to metabolism (e.g., by cytochrome P450 enzymes) can block these sites, increasing the compound's half-life.

Binding Affinity: Halogens can alter the electronic properties of the benzyl ring and participate in specific interactions (e.g., halogen bonding) with protein targets, thereby enhancing binding affinity and selectivity.

Patents from pharmaceutical companies often feature claims that broadly cover various substitution patterns on the benzyl ring, with halogens being a recurrent and prominent feature. For example, patent application WO2008136756A1 from AstraZeneca describes pyrrolopyrimidin-7-one derivatives for pain management where substituents can be, among others, a halogenated benzyl group. google.com While the core scaffold is different, it exemplifies the common practice of claiming this moiety. The intellectual property trend is to use the halogenated benzyl group as a modular component to optimize drug candidates across different therapeutic areas.

Patent / ApplicationAssigneeTherapeutic Area (Example)Relevance of Halogenated Benzyl Group
WO2008136756A1 AstraZeneca ABPain ManagementThe claims include optional substitution with halogenated benzyl groups to modulate receptor binding and pharmacokinetic properties. google.com
CN104530413B Suzhou Ruibo Biotechnology Co., Ltd.Drug Delivery (PEGylation)Describes polyethylene (B3416737) glycol derivatives where protecting groups can include halogenated benzyls, highlighting their use in synthetic and manufacturing processes. google.com
EP0585917B1 Shionogi & Co., Ltd.HIV Protease InhibitorsDiscloses tricyclic heterocyclic derivatives for treating HIV, with claims encompassing halogenated benzyl substituents. epo.org

Strategic Patenting Related to Metabolic and Inflammatory Disease Therapies Involving Azetidines

The azetidine scaffold has been strategically patented by several pharmaceutical companies for the treatment of metabolic and inflammatory diseases. The rigid nature of the ring helps to position substituents in a defined orientation, making it an ideal component for inhibitors of enzymes and receptors involved in these disease pathways.

A key example is patent WO2012098033A1, assigned to Galapagos Nv, which explicitly claims azetidine derivatives for treating metabolic and inflammatory conditions. google.com This patent underscores a focused strategy to leverage the azetidine core as a central element for a new class of therapeutics in this space.

Incyte Corporation has also built a significant patent estate around azetidine-containing compounds as inhibitors of Janus kinases (JAKs). Patents such as US8158616B2 and WO2009114512A1 claim azetidine and cyclobutane (B1203170) derivatives for treating JAK-associated diseases, including a wide range of inflammatory and autoimmune disorders like rheumatoid arthritis and psoriasis. google.comgoogle.com The azetidine moiety is integral to the pharmacophore that binds to the ATP-binding site of the JAK enzymes.

Furthermore, azetidine derivatives have been patented as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes. US patent application 2005/0256310 A1 describes compounds containing a fluoro-azetidine carbonyl group for this purpose. googleapis.com Inhibition of DPP-IV increases the levels of incretin (B1656795) hormones, which helps to regulate blood sugar. This demonstrates a clear strategic patenting effort to utilize the azetidine scaffold to target well-validated enzymes in metabolic disease.

Patent / ApplicationAssigneeTarget / Disease AreaStrategic Importance
WO2012098033A1 Galapagos NvMetabolic & Inflammatory DiseasesBroad claims on azetidine derivatives for these indications, indicating a platform-based approach. google.com
US8158616B2 Incyte CorporationJAK Inhibition / Inflammatory & Autoimmune DisordersProtects a specific class of azetidine-containing JAK inhibitors, a commercially successful area of therapy. google.com
US 2005/0256310 A1 Pfizer Inc.DPP-IV Inhibition / Type 2 DiabetesClaims azetidine derivatives for a validated metabolic disease target, aiming to improve on existing therapies. googleapis.com

Intellectual Property Associated with Protein Kinase Inhibitors and Proteolysis-Targeting Chimeras (PROTACs) Incorporating Azetidine Moieties

The intellectual property landscape for oncology and targeted therapies is heavily focused on protein kinase inhibitors and, more recently, on targeted protein degraders like PROTACs. The azetidine moiety has emerged as a valuable component in both of these advanced therapeutic modalities.

Protein Kinase Inhibitors: As previously mentioned, Incyte's patents on JAK inhibitors (e.g., US8158616B2) are a prime example of azetidines being used in protein kinase inhibitors. google.com The number of patents filed for kinase inhibitors has been rising steadily, as they represent a major class of targeted cancer therapies. mdpi.comcaldwelllaw.com The unique structural constraints of the azetidine ring can help achieve selectivity for a particular kinase, which is a significant challenge and a key aspect of patentability in this crowded field. The azetidine ring can act as a rigid linker or as a key interacting element within the kinase's active site.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. google.com This technology is the subject of intense patenting activity. Azetidine rings are being incorporated into PROTAC design in two primary ways:

As part of the target-binding ligand: Since many kinase inhibitors are being adapted into PROTACs, azetidine-containing kinase inhibitor warheads are being incorporated into degrader molecules.

As a component of the linker: The linker that connects the target binder to the E3 ligase binder is critical for PROTAC efficacy. Patent EP 3256470 B1 from the Dana-Farber Cancer Institute, which covers bifunctional molecules for targeted protein degradation, explicitly mentions that the linker can contain an azetidine ring. googleapis.com The rigidity and defined exit vectors of the azetidine scaffold can help to optimize the orientation of the two ends of the PROTAC, facilitating the formation of a productive ternary complex (Target-PROTAC-E3 Ligase).

The convergence of these fields means that intellectual property claiming azetidine-containing PROTACs that target protein kinases is a rapidly expanding and strategically important area for pharmaceutical innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.